molecular formula C10H11F4NO B12620981 3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline CAS No. 919486-94-5

3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline

Cat. No.: B12620981
CAS No.: 919486-94-5
M. Wt: 237.19 g/mol
InChI Key: NVZPXHHXXYZVKF-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom at the third position, a methoxy group at the fourth position, and a trifluoropropyl group attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide) under appropriate conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

    Substitution: Formation of halogenated or alkylated derivatives.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity due to the unique electronic properties of fluorine. This compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline is unique due to the presence of both a methoxy group and a trifluoropropyl group, which confer distinct electronic and steric properties. These features can enhance its performance in specific applications, such as in the development of advanced materials and pharmaceuticals .

Properties

CAS No.

919486-94-5

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

3-fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline

InChI

InChI=1S/C10H11F4NO/c1-16-9-3-2-7(6-8(9)11)15-5-4-10(12,13)14/h2-3,6,15H,4-5H2,1H3

InChI Key

NVZPXHHXXYZVKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NCCC(F)(F)F)F

Origin of Product

United States

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